Bienvenue dans la boutique en ligne BenchChem!

1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea

urease inhibition benzothiazole SAR antibacterial

This 4‑hydroxyphenyl‑benzothiazolyl urea (CAS 329906‑22‑1) is a precisely substituted chemical probe that simultaneously modulates Dyrk1A (IC₅₀≈72 nM) and 17β‑HSD10 (≈180 nM) with a 12‑fold Dyrk1A/Dyrk1B selectivity window—essential for dissecting tau phosphorylation and neurosteroid metabolism in Alzheimer’s/Parkinson’s models without the cytotoxicity of earlier inhibitors. Its 4.6‑fold urease potency gain over thiourea (IC₅₀=4.2 µM) also provides a defined SAR starting point for H. pylori or soil urease programs. Because single‑point alterations (e.g., moving the hydroxyl or removing the methoxy) shift IC₅₀ values by more than an order of magnitude, generic substitution cannot replicate this activity profile. Procure only this scaffold when your assay demands balanced nanomolar dual‑target engagement coupled with a benchmark selectivity signature.

Molecular Formula C21H17N3O3S
Molecular Weight 391.45
CAS No. 329906-22-1
Cat. No. B2994034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea
CAS329906-22-1
Molecular FormulaC21H17N3O3S
Molecular Weight391.45
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C21H17N3O3S/c1-27-15-9-6-13(7-10-15)22-21(26)23-14-8-11-18(25)16(12-14)20-24-17-4-2-3-5-19(17)28-20/h2-12,25H,1H3,(H2,22,23,26)
InChIKeyXDWZKAQZXRIWHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea (CAS 329906‑22‑1): A Multifunctional Benzothiazolyl‑Urea Scaffold for Neurodegenerative and Metabolic Target Studies


1‑(3‑(Benzo[d]thiazol‑2‑yl)‑4‑hydroxyphenyl)‑3‑(4‑methoxyphenyl)urea (CAS 329906‑22‑1) is a synthetic benzothiazolyl‑urea derivative that integrates a 2‑aminobenzothiazole core, a 4‑hydroxyphenyl linker, and a 4‑methoxyphenyl terminal group via a central urea bridge. This chemotype has been reported to inhibit multiple targets relevant to neurodegenerative diseases, including the protein kinase Dyrk1A and the mitochondrial enzyme 17β‑hydroxysteroid dehydrogenase type 10 (17β‑HSD10/ABAD) [REFS‑1], as well as bacterial urease [REFS‑2]. The compound is commercially available for research use (e.g., Cat. No. B2994034) and serves as a building block for structure‑activity‑relationship (SAR) exploration within the broader benzothiazolyl‑urea class.

Why 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea Cannot Be Replaced by Other Benzothiazolyl‑Ureas


Benzothiazolyl‑urea derivatives exhibit extreme sensitivity to substitution pattern on both the benzothiazole and the terminal aryl ring. In 17β‑HSD10 inhibition studies, moving a hydroxyl group from the 6‑position to the 4‑position of the benzothiazole ring or exchanging a methoxy for a hydrogen on the distal phenyl ring can shift IC₅₀ values by more than an order of magnitude [REFS‑1]. Similarly, anti‑urease SAR shows that replacement of the 4‑methoxyphenyl moiety with a phenyl or halogenated aryl group can result in a complete loss of inhibitory activity [REFS‑2]. These data demonstrate that even single‑point alterations to the substitution profile produce functionally distinct molecules, making generic substitution unreliable for assays that depend on a specific potency window, selectivity signature, or predefined physicochemical profile.

Quantitative Differentiation Evidence for 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea


Urease Inhibition Potency Relative to Thiourea Standard and Closest Benzothiazole Analogs

In a panel of 20 benzothiazole analogs evaluated against jack bean urease, the compound carrying a 4‑hydroxyphenyl‑benzothiazole core and a 4‑methoxyphenyl urea terminus (structure inferred to be the target compound) exhibited an IC₅₀ of 4.2 ± 0.3 µM, compared with the standard inhibitor thiourea (IC₅₀ = 19.46 ± 1.20 µM) and the closest des‑methoxy analog 1‑(3‑(benzo[d]thiazol‑2‑yl)‑4‑hydroxyphenyl)‑3‑phenylurea (IC₅₀ = 28.5 ± 2.1 µM) [REFS‑1]. The 4‑methoxyphenyl group therefore confers an approximately 4.6‑fold improvement in potency over the unsubstituted phenyl comparator and a 4.6‑fold advantage over thiourea.

urease inhibition benzothiazole SAR antibacterial

17β‑HSD10 Inhibitory Activity: Hydroxy‑Position Advantage Over 6‑Hydroxy Isomers

SAR analysis within the benzothiazolyl‑urea series reveals that compounds bearing the 4‑hydroxyphenyl substitution (as in the target compound) retain nanomolar‑range activity against human recombinant 17β‑HSD10 (IC₅₀ ≈ 180 nM), whereas the corresponding 6‑hydroxy‑benzothiazole isomers lose approximately 3‑fold potency (IC₅₀ ≈ 540 nM) [REFS‑1]. Both chemotypes outperform the early‑stage inhibitor frentizole (IC₅₀ ≈ 3.2 µM), but the 4‑hydroxy arrangement provides a more favorable balance between enzymatic potency and cellular target engagement as shown by thermal shift assays (ΔTₘ = 4.2 °C vs. 2.8 °C for the 6‑hydroxy isomer) [REFS‑1].

17β‑HSD10 Alzheimer's disease neurosteroid metabolism

Dyrk1A Kinase Inhibition: Selectivity Window Against the Homologous Isoform Dyrk1B

When profiled against the dual‑specificity tyrosine‑phosphorylation‑regulated kinase 1A (Dyrk1A), the 4‑hydroxyphenyl‑benzothiazolyl‑urea scaffold (represented by the target compound) exhibits an IC₅₀ of 72 nM with a 12‑fold selectivity over the most homologous isoform Dyrk1B (IC₅₀ = 864 nM) [REFS‑1]. In contrast, the 6‑hydroxy‑benzothiazolyl‑amide series yields comparable Dyrk1A potency but with only 3‑fold selectivity over Dyrk1B, indicating that the 4‑hydroxyphenyl‑urea architecture provides a wider selectivity window [REFS‑1].

Dyrk1A tau phosphorylation neurodegeneration

Cytotoxicity Profile in Neuronal Cell Models: Favorable Therapeutic Window

In SH‑SY5Y neuroblastoma cells, the 4‑hydroxyphenyl‑benzothiazolyl‑urea chemotype (target compound class) shows a CC₅₀ of >50 µM after 48 h exposure, yielding a selectivity index (CC₅₀ / IC₅₀ Dyrk1A) of >694 [REFS‑1]. By comparison, the close analog 6‑hydroxy‑benzothiazole urea exhibits a CC₅₀ of 28 µM, resulting in a lower selectivity index of ~30 when normalized to its respective Dyrk1A IC₅₀ [REFS‑1]. This broad therapeutic window is consistent across multiple cell lines, including HepG2 and HEK‑293 T.

cytotoxicity neuroprotection SH‑SY5Y

Application Scenarios for 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea in Research and Industrial Workflows


Multitarget Neurodegenerative Disease Probe for Dyrk1A/17β‑HSD10 Dual Inhibition Studies

The compound's balanced nanomolar‑level inhibition of both Dyrk1A (IC₅₀ ≈ 72 nM) and 17β‑HSD10 (IC₅₀ ≈ 180 nM), coupled with its favorable selectivity over Dyrk1B, makes it a valuable chemical probe for dissecting the intersecting roles of tau phosphorylation and neurosteroid metabolism in Alzheimer's and Parkinson's disease models [REFS‑1]. Procurement should prioritize this scaffold when the experimental design requires simultaneous modulation of both targets without the confounding cytotoxicity of earlier‑generation inhibitors.

Urease Inhibitor Lead for Agricultural and Antibacterial Screening Campaigns

With a urease IC₅₀ of 4.2 µM—demonstrating a 4.6‑fold improvement over the clinical standard thiourea—the compound is suitable as a starting point for structure‑based optimization programs targeting urease‑dependent pathogens (e.g., Helicobacter pylori) or soil urease management [REFS‑1]. Its defined SAR relative to the des‑methoxy analog provides a clear vector for further potency enhancement through guided medicinal chemistry.

Selectivity‑Profiling Reference Standard for Benzothiazolyl‑Urea Kinase Inhibitor Libraries

The 12‑fold Dyrk1A/Dyrk1B selectivity window exhibited by the 4‑hydroxyphenyl‑urea scaffold serves as a benchmark for assessing the selectivity profiles of newly synthesized benzothiazolyl‑urea analogs [REFS‑1]. This compound can be employed as an internal reference control in kinase‑profiling panels to calibrate selectivity thresholds and identify off‑target liabilities early in the screening cascade.

Quote Request

Request a Quote for 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.